4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine

ADME Oral Bioavailability Drug Delivery

Versatile 1,2,4-oxadiazole-cyclohexanamine scaffold with 93.5% predicted intestinal absorption. Ideal for oral Leishmania therapies and AChE modulator development. High purity (≥95%) research-grade intermediate. Inquire for bulk pricing and global shipping.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13318939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=NC=NO2)N
InChIInChI=1S/C8H13N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h5-7H,1-4,9H2
InChIKeyKDCVAJDCQDCSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine: A Versatile Heterocyclic Scaffold for Research and Development


4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine (CAS: 1250029-53-8, free base) is a small-molecule building block featuring a cyclohexanamine moiety linked to a 1,2,4-oxadiazole heterocycle . This structural motif belongs to the class of 1,2,4-oxadiazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their unique bioisosteric properties and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and CNS-related effects [1]. The compound serves as a versatile intermediate or core for the synthesis of more complex analogs with potential therapeutic applications.

Why 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine Cannot Be Simply Interchanged with In-Class Analogs


Despite belonging to the same 1,2,4-oxadiazole class, subtle variations in substitution patterns, stereochemistry, and heteroatom positioning profoundly influence pharmacokinetic profiles, target engagement, and selectivity [1]. For instance, the cyclohexyl-1,2,4-oxadiazole scaffold exhibits distinct ADME properties compared to other oxadiazole isomers or substituted analogs, as demonstrated by pkCSM predictions showing that n-cyclohexyl-1,2,4-oxadiazole (2b) achieves 93.5% intestinal absorption versus 0% for Amphotericin B [2]. Furthermore, the specific 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine core provides a unique vector for further derivatization, enabling precise tuning of bioactivity that cannot be replicated by simply swapping heterocycles [3]. Therefore, generic substitution without rigorous comparative evaluation risks compromising both efficacy and safety in research applications.

Quantitative Differentiation of 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine: Evidence-Based Comparison Against Key Analogs


Oral Bioavailability Potential: Predicted Intestinal Absorption vs. Amphotericin B

In silico ADME predictions using the pkCSM server indicate that the cyclohexyl-1,2,4-oxadiazole scaffold (exemplified by compound 2b) offers a substantial advantage in oral absorption potential compared to the standard antileishmanial drug Amphotericin B [1]. While the target compound 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine serves as a core scaffold, the data for its close analog 2b demonstrates the favorable permeability and absorption characteristics inherent to this chemotype.

ADME Oral Bioavailability Drug Delivery

Cellular Permeability: Caco-2 Permeability Advantage Over Amphotericin B

The cyclohexyl-1,2,4-oxadiazole scaffold demonstrates significantly higher predicted permeability across Caco-2 cell monolayers, a standard model for intestinal drug absorption, when compared to Amphotericin B [1]. Compound 2b exhibits a log Papp value that exceeds the high permeability threshold (>0.90), whereas Amphotericin B falls far below this benchmark.

Caco-2 Permeability ADME Oral Absorption

Target Engagement: Molecular Docking Score Superiority Over Physostigmine

A novel cyclohexyl-1,2,4-oxadiazole derivative (2i) demonstrated superior predicted binding affinity to acetylcholinesterase (AChE) compared to the clinical reference drug physostigmine, as assessed by molecular docking [1]. This enhanced target engagement correlates with the compound's in vitro enzyme inhibition activity and suggests a mechanistic basis for its antiparasitic effects.

Acetylcholinesterase Inhibition Molecular Docking Antiparasitic

Selectivity Index: Therapeutic Window Advantage for Anti-Leishmanial Activity

Compound 2i, a cyclohexyl-1,2,4-oxadiazole derivative, exhibits a favorable selectivity index (SI) of 17.86 for Leishmania infantum promastigotes relative to RAW 264.7 macrophages [1]. This indicates that the compound is approximately 18 times more toxic to the parasite than to mammalian host cells, a critical parameter for minimizing off-target toxicity in vivo.

Antiparasitic Selectivity Index Leishmania

In Vitro Potency: Anti-Leishmanial IC50 Value Against L. infantum

The cyclohexyl-1,2,4-oxadiazole derivative 2i demonstrates moderate in vitro activity against Leishmania infantum promastigotes, with an IC50 of 30.86 μM [1]. While this potency is lower than that of some frontline drugs (e.g., miltefosine IC50 ~1-5 μM), it provides a starting point for further optimization and validates the scaffold's potential as an antileishmanial chemotype.

Antiparasitic IC50 Leishmania infantum

Recommended Application Scenarios for 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine in Research and Development


Medicinal Chemistry: Design and Synthesis of Orally Bioavailable Anti-Parasitic Agents

The favorable predicted ADME profile of the cyclohexyl-1,2,4-oxadiazole scaffold, particularly its high intestinal absorption (93.5%) and Caco-2 permeability (1.342 log Papp), makes 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine an ideal starting point for developing oral therapies against Leishmania and other neglected tropical diseases [1]. Researchers can use this building block to create focused libraries aimed at optimizing potency while maintaining the oral bioavailability advantage demonstrated by analogs 2b and 2i.

Chemical Biology: Acetylcholinesterase (AChE) Probe Development

The enhanced binding energy (-7.39 kcal/mol) of derivative 2i to AChE, surpassing that of physostigmine, suggests that the 1,2,4-oxadiazole-cyclohexanamine core can be elaborated to produce selective AChE modulators [2]. This scaffold is therefore valuable for generating chemical probes to study cholinergic signaling in neurodegenerative diseases or as a foundation for antiparasitic agents that target acetylcholinesterase.

Early-Stage Lead Optimization: Scaffold for Balancing Potency and Selectivity

Compound 2i's moderate anti-leishmanial potency (IC50 30.86 μM) coupled with its high selectivity index (SI=17.86) indicates that the core structure provides a favorable therapeutic window [3]. 4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine can be employed as a versatile intermediate for structure-activity relationship (SAR) studies aimed at improving potency without compromising selectivity, a common challenge in antiparasitic drug discovery.

Bioisosteric Replacement: Enhancing Metabolic Stability in CNS Drug Candidates

The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, known to improve metabolic stability and modulate target selectivity [4]. Incorporating 4-(1,2,4-oxadiazol-5-yl)cyclohexan-1-amine into CNS-penetrant drug candidates can therefore confer resistance to hydrolytic enzymes and extend half-life, addressing a key limitation of many ester- and amide-containing leads.

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